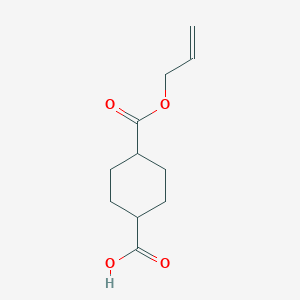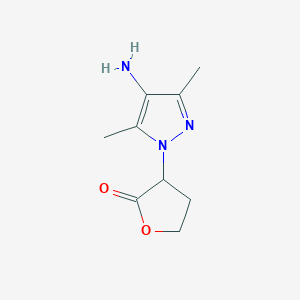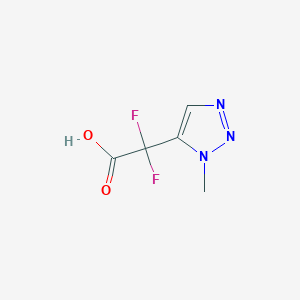
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is an organic compound characterized by the presence of a triazole ring and two fluorine atoms attached to the acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis:
Materials Science: It is explored for the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The triazole ring can mimic natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.
Modulating Receptors: The compound can interact with specific receptors, altering their signaling pathways and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-(1H-1,2,3-triazol-5-yl)acetic acid: Lacks the methyl group on the triazole ring.
2,2-Difluoro-2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid: Contains a different triazole isomer.
Uniqueness
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Propriétés
Formule moléculaire |
C5H5F2N3O2 |
|---|---|
Poids moléculaire |
177.11 g/mol |
Nom IUPAC |
2,2-difluoro-2-(3-methyltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5F2N3O2/c1-10-3(2-8-9-10)5(6,7)4(11)12/h2H,1H3,(H,11,12) |
Clé InChI |
LVEZYYQPWVPGRE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=N1)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13075894.png)
![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)
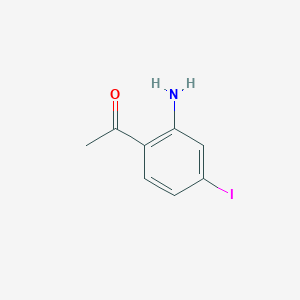
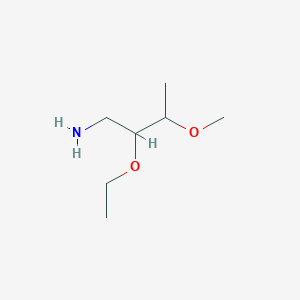
![7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13075915.png)
![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
![4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid](/img/structure/B13075929.png)

